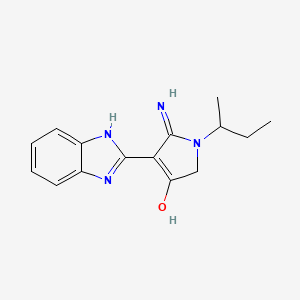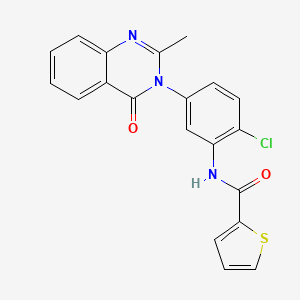![molecular formula C7H6BrF2N B2777040 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile CAS No. 2460750-39-2](/img/structure/B2777040.png)
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with [1.1.1]propellane . For example, a 3-component reaction between N-benzyl ketimines, [1.1.1]propellane, and pinacol boronates can generate benzylamine bicyclo[1.1.1]pentane (BCP) pinacol boronates . These structures are analogous to highly sought diarylmethanamine cores, which are common motifs in bioactive molecules .Molecular Structure Analysis
The molecular structure of related compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Bicyclo[1.1.1]pentyl metal reagents can be used to synthesize 1,3-disubstituted BCP derivatives . Propellane is reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can react with various electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied . For example, fluorinated bicyclo[1.1.1]pentanes are highly desirable building blocks in medicinal chemistry .Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms Research has shown that bicyclo[1.1.1]pentane derivatives, like 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile, are valuable in studying reaction mechanisms and synthesizing new compounds. For instance, the solvolysis of 1-bromobicyclo[1.1.1]pentane was explored to understand better solvolysis reactions and the reactivity of related structures (E. Della & D. Taylor, 1990). Moreover, the interactions within the bicyclo[1.1.1]pentane ring system have been studied to reveal the influence of bridgehead-bridgehead interactions on the reactivity and properties of the compound (W. Adcock et al., 1999).
Medicinal Chemistry and Bioisosteres Bicyclo[1.1.1]pentanes are recognized for their role as bioisosteres, offering alternatives to aromatic rings, tert-butyl groups, and alkynes in medicinal chemistry due to their ability to improve key physicochemical properties. The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane highlights the compound's utility in creating pharmaceutically relevant building blocks (J. Hughes et al., 2019). Additionally, the development of difluoro-substituted bicyclo[1.1.1]pentanes offers new avenues for drug discovery projects, showcasing the potential of such compounds in designing drugs with improved profiles (Roman M. Bychek et al., 2019).
Advanced Synthesis Techniques The exploration of advanced synthesis techniques, such as palladium-catalyzed homocoupling and continuous flow-enabled synthesis, further demonstrates the importance of this compound and its derivatives in modern organic chemistry. These methods facilitate the creation of complex molecules with the bicyclo[1.1.1]pentane core, enabling more efficient and novel approaches to compound synthesis (J. Rehm et al., 2001), (Michael D VanHeyst et al., 2020).
Orientations Futures
The use of bridgehead-disubstituted bridged bicyclic compounds has seen enormous growth in recent years . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . The additional exit vectors from the bridge positions provide opportunities to explore chemical space that is inaccessible to aromatic motifs .
Propriétés
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c8-6-1-5(2-6,3-6)7(9,10)4-11/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHVAXVZGJWZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
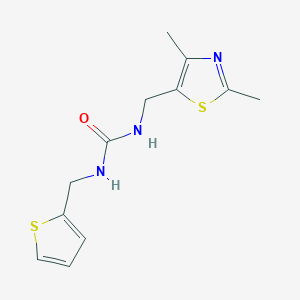
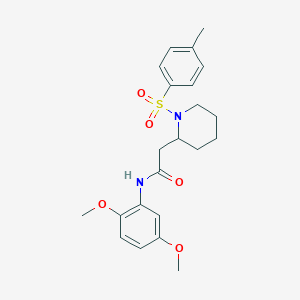
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2776960.png)
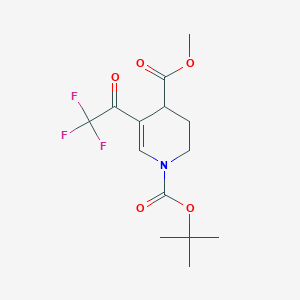

![8-Ethyl-1,6,7-trimethyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2776963.png)
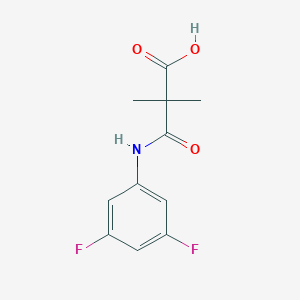
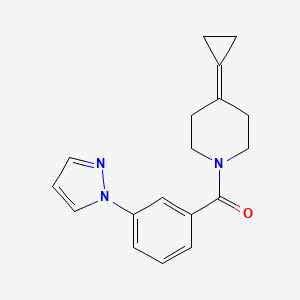
![3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776971.png)
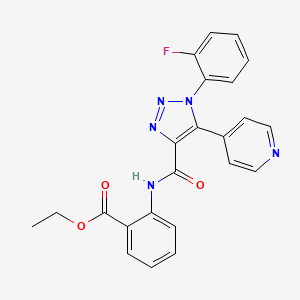
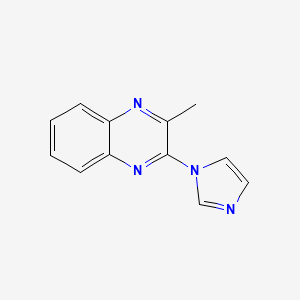
![2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2776976.png)
